1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one
Description
1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one is a heterocyclic compound featuring a 2,3-dihydroisoindole core substituted with a propan-1-one group at the 5-position. The isoindole scaffold is known for its relevance in medicinal chemistry and materials science due to its aromaticity and capacity for functionalization.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one |
InChI |
InChI=1S/C11H13NO/c1-2-11(13)8-3-4-9-6-12-7-10(9)5-8/h3-5,12H,2,6-7H2,1H3 |
InChI Key |
HIVMTTLLIWIQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(CNC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with propanone under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired products are formed efficiently .
Scientific Research Applications
1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Isoindole Derivatives
2,3-Dihydro-1H-isoindol-1-one (CAS 480-91-1)
- Molecular Formula: C₈H₇NO
- Molecular Weight : 133.15 g/mol
- Structure : Features a ketone at the 1-position of the isoindole ring.
- Applications : Primarily used in organic synthesis as a precursor for pharmaceuticals and agrochemicals .
- Key Difference : The absence of the propan-1-one substituent reduces its molecular complexity compared to the target compound.
5-Substituted Isoindole Derivatives
- Example: Compounds like 1-(2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one (CAS 80933-76-2) share structural similarities but replace the isoindole core with a pyrrolizine ring.
Heterocyclic Ketones with Varied Cores
1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one (CAS 133447-37-7)
- Molecular Formula: C₈H₁₃NO
- Molecular Weight : 139.20 g/mol
- Structure : Pyrrolidine ring substituted with propan-1-one.
- Applications : Laboratory chemical with industrial uses in compound synthesis.
- Safety : Classified as a skin and eye irritant (H315, H319) .
- Key Difference : The pyrrolidine core lacks the fused aromatic system of isoindole, reducing aromatic stabilization and altering reactivity.
Neroli Ketone (CAS 31375-17-4)
- Molecular Formula : C₁₃H₂₂O (corrected from C₃H₂₂O in )
- Molecular Weight : 194.32 g/mol
- Structure : Cyclohexenyl ring with methyl and isopropyl substituents.
- Applications : Fragrance industry due to its diffusive, green-floral scent .
- Key Difference: The non-aromatic cyclohexenyl core and lack of nitrogen distinguish it from isoindole-based compounds.
Complex Heterocyclic Systems
Triazinoquinoxaline-Pyrazole Hybrids (e.g., Compound 43 in )
- Molecular Formula : C₂₈H₂₃BrN₈O
- Molecular Weight : 567.44 g/mol
- Structure: Combines triazinoquinoxaline and pyrazole moieties.
- Applications: Potential pharmaceutical applications due to high molecular complexity and halogen substituents (e.g., chlorophenyl groups) .
- Key Difference : Significantly larger and more complex than the target compound, with distinct electronic and steric properties.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Core Structure | Key Applications | Hazards |
|---|---|---|---|---|---|---|
| 1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one | - | C₁₁H₁₁NO | 177.21 | Isoindole | Research/Pharmaceutical | Not reported |
| 2,3-Dihydro-1H-isoindol-1-one | 480-91-1 | C₈H₇NO | 133.15 | Isoindole | Organic synthesis | Not reported |
| 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one | 133447-37-7 | C₈H₁₃NO | 139.20 | Pyrrolidine | Laboratory chemicals | Skin/eye irritation |
| Neroli ketone | 31375-17-4 | C₁₃H₂₂O | 194.32 | Cyclohexenyl | Fragrances | Not reported |
| Triazinoquinoxaline-Pyrazole Hybrid (43) | - | C₂₈H₂₃BrN₈O | 567.44 | Triazinoquinoxaline | Medicinal chemistry | Not reported |
Research Findings and Implications
- Structural Impact on Reactivity: The isoindole core in the target compound provides aromatic stability, enhancing its suitability for electrophilic substitution reactions compared to non-aromatic analogs like neroli ketone .
- Safety Considerations : While 1-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-one exhibits irritant properties, similar hazards for the isoindole derivative remain unstudied and warrant investigation .
- Application Potential: The target compound’s moderate molecular weight and functionalization capacity position it as a candidate for drug discovery, contrasting with fragrance-oriented compounds like neroli ketone .
Biological Activity
1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H13NO
- Molecular Weight : 175.23 g/mol
- CAS Number : 1803595-01-8
Mechanisms of Biological Activity
The biological activity of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one is primarily attributed to its interaction with various biological targets:
- Cyclooxygenase Inhibition : Some derivatives of isoindole compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for anti-inflammatory effects and pain relief .
- Angiogenesis Regulation : Research indicates that certain isoindole derivatives can inhibit angiogenesis, which is critical in cancer treatment. Angiogenesis is necessary for tumor growth beyond a certain size, making its inhibition a valuable therapeutic target .
- Neuroprotective Effects : Compounds similar to 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) .
Table 1: Summary of Biological Activities
Case Studies
- Cyclooxygenase Inhibition Study :
- Angiogenesis and Cancer Treatment :
- Neuroprotective Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
